3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

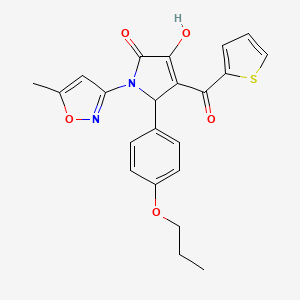

This compound features a pyrrol-2-one core substituted with:

- A 5-methylisoxazol-3-yl group at position 1.

- A 4-propoxyphenyl group at position 5.

- A thiophene-2-carbonyl group at position 4.

- A hydroxyl group at position 3.

The pyrrolone scaffold is a well-studied heterocycle in medicinal chemistry due to its versatility in hydrogen bonding and molecular interactions. The 5-methylisoxazole moiety could influence metabolic stability or target selectivity .

Properties

IUPAC Name |

4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S/c1-3-10-28-15-8-6-14(7-9-15)19-18(20(25)16-5-4-11-30-16)21(26)22(27)24(19)17-12-13(2)29-23-17/h4-9,11-12,19,26H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBHNEDDRBEJRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex heterocyclic molecule that exhibits potential biological activities due to its unique structural features. This article aims to explore the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring substituted with various functional groups, including:

- Hydroxyl group : Contributes to solubility and reactivity.

- Isoxazole moiety : Known for its biological activity in medicinal chemistry.

- Thiophene carbonyl : Implicated in various biological interactions.

- Propoxyphenyl group : Enhances lipophilicity and potential receptor interactions.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C24H21N2O5 |

| Molecular Weight | 405.44 g/mol |

Biological Activity

Research indicates that compounds similar to This compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with isoxazole rings often demonstrate antimicrobial properties. The presence of the hydroxyl group may enhance this activity by facilitating hydrogen bonding with microbial targets.

- Anticancer Properties : Thiophene derivatives are recognized for their anticancer effects. The specific arrangement of substituents in this compound suggests potential interactions with cancer cell pathways.

- Anti-inflammatory Effects : Heterocyclic compounds have been studied for their anti-inflammatory properties, which could be relevant for this compound as well.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various heterocyclic compounds, including those with isoxazole and thiophene groups. Results indicated that derivatives similar to our compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential application in antibiotic development.

Case Study 2: Anticancer Potential

In a screening assay for anticancer activity, compounds with similar structural features were tested against multiple cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents.

Interaction Studies

Understanding the interactions of This compound with biological targets is crucial for elucidating its mechanism of action. Techniques such as molecular docking and high-throughput screening can facilitate these studies.

Molecular Docking Results

Preliminary molecular docking studies suggest that the compound may bind effectively to:

- Kinases involved in cancer progression.

- Receptors implicated in inflammatory responses.

These interactions could provide insights into the therapeutic potential of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Analysis

Key Observations :

Physicochemical Data :

Key Observations :

- The target compound’s thiophene-2-carbonyl group may lower solubility compared to carboxylate-containing analogs ().

- Similar IR carbonyl stretches (~1700 cm⁻¹) suggest shared electronic environments for the pyrrolone and pyrazolone cores .

Crystallographic and Conformational Analysis

- Isostructural Compounds () : Fluorophenyl-substituted thiazoles exhibit planar conformations except for perpendicular aryl groups. The target compound’s 4-propoxyphenyl group may adopt a similar out-of-plane orientation, disrupting crystal packing .

- Pyrazolone Derivatives () : X-ray data reveal intramolecular H-bonding between hydroxyl and carbonyl groups. The target compound’s 3-hydroxy group likely forms analogous interactions, stabilizing the pyrrolone ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.